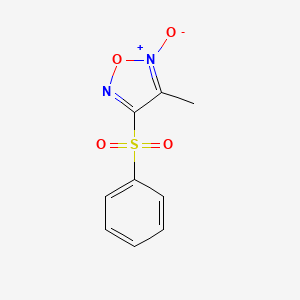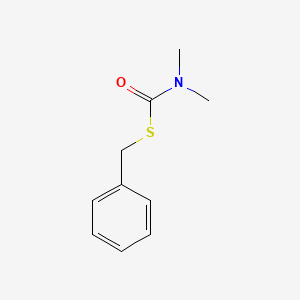
S-Benzyl dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Benzyl dimethylcarbamothioate is an organic compound with the molecular formula C₁₀H₁₃NOS. It is a derivative of carbamothioic acid, where the hydrogen atom of the thiol group is replaced by a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl dimethylcarbamothioate typically involves the reaction of dimethylcarbamothioic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The purification of the compound is usually achieved through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: S-Benzyl dimethylcarbamothioate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
S-Benzyl dimethylcarbamothioate has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of S-Benzyl dimethylcarbamothioate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .
Comparison with Similar Compounds
- S-Benzyl thiocarbamate
- S-Benzyl isothiocyanate
- S-Benzyl dithiocarbamate
Comparison: S-Benzyl dimethylcarbamothioate is unique due to its specific structural features, such as the presence of both benzyl and dimethylcarbamothioate groups. This combination imparts distinct chemical properties and reactivity patterns compared to other similar compounds. For instance, S-Benzyl isothiocyanate is more reactive towards nucleophiles due to the presence of the isothiocyanate group, while S-Benzyl dithiocarbamate exhibits different coordination chemistry due to the presence of two sulfur atoms .
Properties
CAS No. |
41948-54-3 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
S-benzyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-11(2)10(12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
RFJIIFDPIKJDOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


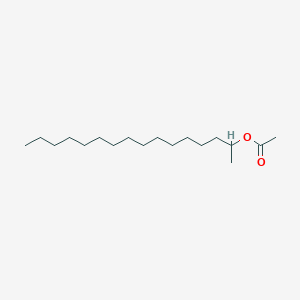
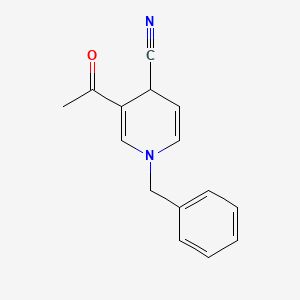
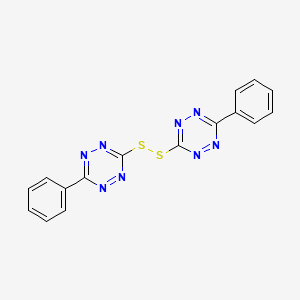


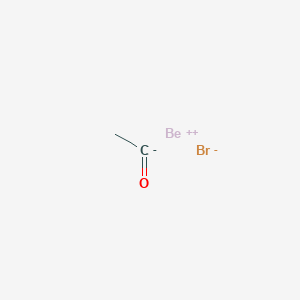

![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
![2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-](/img/structure/B14668613.png)

